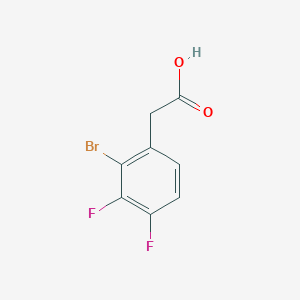

2-(2-Bromo-3,4-difluorophenyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

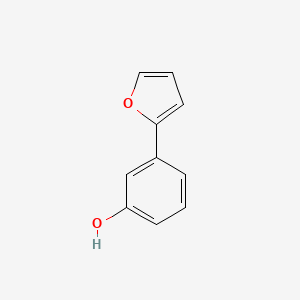

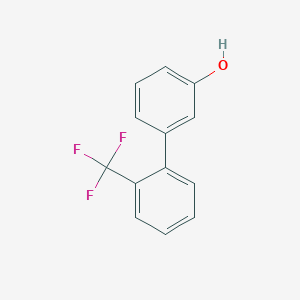

2-(2-Bromo-3,4-difluorophenyl)acetic acid is a chemical compound with the CAS Number: 1780785-72-9. It has a molecular weight of 251.03 and its molecular formula is C8H5BrF2O2 . It is a solid substance stored in dry conditions at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrF2O2/c9-7-4(3-6(12)13)1-2-5(10)8(7)11/h1-2H,3H2,(H,12,13) . This indicates the presence of bromine, fluorine, and acetic acid functional groups in the molecule.Physical And Chemical Properties Analysis

This compound is a solid substance stored in dry conditions at room temperature . It has a molecular weight of 251.03 .科学的研究の応用

Role in Environmental Toxicology and Pesticide Research

While the direct studies on 2-(2-Bromo-3,4-difluorophenyl)acetic acid are scarce, research on similar compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), offers insights into the environmental and toxicological impacts of related chemical entities. The global research trend on 2,4-D, for instance, underscores the substance's widespread use in agriculture and its consequent environmental dissemination, raising concerns about its toxicity and mutagenicity across various ecosystems. The USA emerges as a leading contributor to this body of research, with significant attention on occupational risks, neurotoxicity, and the impact on non-target aquatic species. This focus parallels potential research directions for compounds like this compound, considering their structural similarities and potential environmental interactions (Zuanazzi et al., 2020).

Applications in Industrial Processes

Exploration into the roles of organic acids in industrial operations, particularly in acidizing interventions for oil and gas extraction, highlights the versatility of such compounds. For example, formic, acetic, citric, and lactic acids serve as less corrosive alternatives to traditional acids like hydrochloric acid in enhancing oil recovery. This review suggests potential avenues for investigating this compound in similar industrial applications, given its organic acid classification and the possibility of it serving as a specialized agent in complex mixtures for specific industrial needs (Alhamad et al., 2020).

Impact on Microbial and Enzymatic Processes

Studies on acetic acid's influence on yeast cell death and regulated cell death mechanisms shed light on the intricate cellular interactions provoked by organic acids. These insights are crucial for biotechnological and biomedical applications, where understanding the effects of organic acids at the molecular level can inform the development of more robust yeast strains or therapeutic strategies. Given the structural and functional relevance, this compound may similarly influence microbial physiology, warranting further investigation into its potential biotechnological applications (Chaves et al., 2021).

Safety and Hazards

作用機序

Target of Action

Similar compounds such as 3,4-difluorophenylboronic acid have been used in the synthesis of several organic compounds, including substituted 6-phenylpurine bases and nucleosides . These compounds show significant cytostatic activity in CCRF-CEM, HeLa, and L1210 cell lines , suggesting that they may target cellular replication processes.

Mode of Action

Similar compounds have been used in suzuki-miyaura cross-coupling reactions , which suggests that 2-(2-Bromo-3,4-difluorophenyl)acetic acid might interact with its targets through a similar mechanism.

Biochemical Pathways

Based on the cytostatic activity of similar compounds , it can be inferred that this compound may affect pathways related to cell replication and growth.

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . Its Log Po/w values suggest that it has a moderate lipophilicity, which could impact its distribution within the body .

Result of Action

Similar compounds have shown significant cytostatic activity in certain cell lines , suggesting that this compound may have similar effects.

Action Environment

It is known that the compound should be stored in a sealed, dry environment at room temperature , suggesting that moisture and temperature could potentially affect its stability.

生化学分析

Biochemical Properties

2-(2-Bromo-3,4-difluorophenyl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, with some leading to changes in enzyme activity and others affecting protein conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular energy production and utilization. Additionally, it may impact cell signaling pathways that regulate cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular and metabolic functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For example, the compound may inhibit or activate enzymes involved in the breakdown and synthesis of key metabolites, leading to changes in the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, as it may concentrate in specific areas where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with biomolecules, thereby modulating its overall biochemical effects .

特性

IUPAC Name |

2-(2-bromo-3,4-difluorophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-7-4(3-6(12)13)1-2-5(10)8(7)11/h1-2H,3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGFDSVWTYZHQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC(=O)O)Br)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6326608.png)

![Benzo[1,2,5]oxadiazole-5-carboxylic acid amide](/img/structure/B6326638.png)

![5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6326682.png)